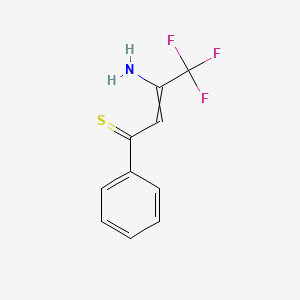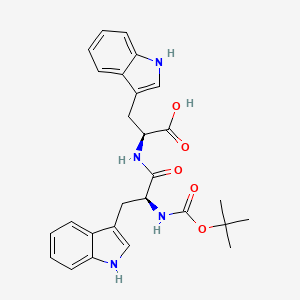
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan typically involves the protection of the amino group of L-tryptophan with the Boc group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the Boc group into various organic compounds efficiently . This method allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Aluminum chloride, trimethylsilyl iodide followed by methanol.
Major Products Formed
The major product formed from the deprotection of this compound is L-tryptophan, which can then be used in further peptide synthesis or other biochemical applications .
科学的研究の応用
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of proteins and peptides in biological research.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism by which N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan exerts its effects involves the protection of the amino group, preventing unwanted reactions during synthesis. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tryptophan: Similar in structure but lacks the additional tryptophan residue.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-tyrosine: Used in the synthesis of peptides and proteins.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan is unique due to its dual tryptophan residues, making it particularly useful in the synthesis of peptides that require this specific amino acid sequence. Its stability and ease of deprotection also make it a valuable compound in various research and industrial applications .
特性
CAS番号 |
90826-08-7 |
|---|---|
分子式 |
C27H30N4O5 |
分子量 |
490.5 g/mol |
IUPAC名 |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H30N4O5/c1-27(2,3)36-26(35)31-22(12-16-14-28-20-10-6-4-8-18(16)20)24(32)30-23(25(33)34)13-17-15-29-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,28-29H,12-13H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t22-,23-/m0/s1 |
InChIキー |
ZPYPARPDPMPFPW-GOTSBHOMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
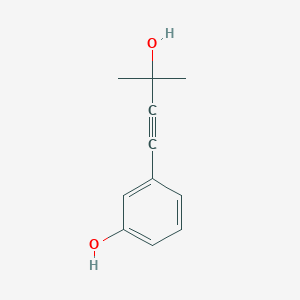
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
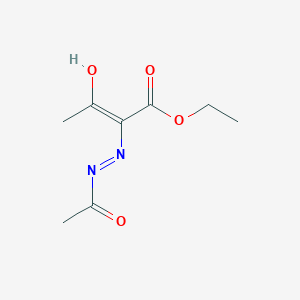
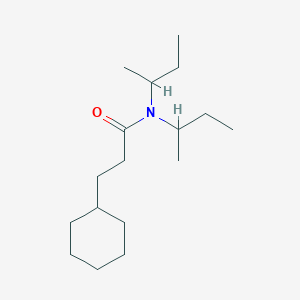
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
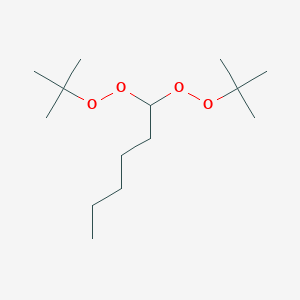
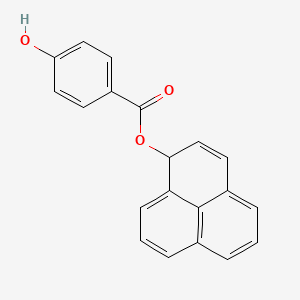


![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
